molecular formula C9H10N4O2 B7760115 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B7760115
M. Wt: 206.20 g/mol
InChI Key: ZXRCSEZSNYNNAD-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide (CAS 889992-97-6) is a high-purity (97%) chemical compound with the molecular formula C9H10N4O2 and a molecular weight of 206.20 g/mol . It belongs to a class of pyrazole-carbohydrazide derivatives recognized in scientific literature as valuable scaffolds in medicinal chemistry and drug discovery . Pyrazole-carbohydrazide hybrids are frequently investigated as key precursors for the synthesis of diverse biologically active molecules . Research on closely related structural analogues indicates that such compounds demonstrate significant potential in pharmacological studies, including exhibiting anticancer activity against various cell lines such as MCF-7, A-549, and HT-29 . The presence of both pyrazole and carbohydrazide moieties in a single molecule makes this compound a versatile building block for developing new therapeutic agents, with cited activities spanning antidepressant, anticonvulsant, anti-inflammatory, and antimicrobial applications . This product is intended for research purposes only and is strictly not for medicinal, edible, or human use.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-2-3-8(15-5)6-4-7(13-12-6)9(14)11-10/h2-4H,10H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRCSEZSNYNNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328095
Record name 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671349
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306285-59-6
Record name 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Furan-Substituted 1,3-Diketone

The precursor 5-methylfuran-2-acetylacetone is synthesized by Claisen-Schmidt condensation between 5-methylfurfural and acetylacetone in the presence of a base catalyst (e.g., NaOH) under refluxing ethanol. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group:

5-Methylfurfural+AcetylacetoneNaOH, EtOH, reflux5-Methylfuran-2-acetylacetone+H2O\text{5-Methylfurfural} + \text{Acetylacetone} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{5-Methylfuran-2-acetylacetone} + \text{H}_2\text{O}

The product is isolated by solvent evaporation and purified via recrystallization in ethanol, yielding a pale-yellow crystalline solid (reported yield: ~78%).

Pyrazole Ring Formation

The diketone is then treated with hydrazine hydrate (80% excess) in ethanol under reflux for 6–8 hours to form the pyrazole core:

5-Methylfuran-2-acetylacetone+N2H4H2OΔ3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxylate+H2O\text{5-Methylfuran-2-acetylacetone} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\Delta} \text{3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxylate} + \text{H}2\text{O}

Key parameters:

  • Solvent : Ethanol or methanol

  • Temperature : 70–80°C

  • Reaction Time : 6–12 hours

  • Yield : 65–85%

The carboxylate intermediate is typically esterified using methanol/HCl to yield the methyl ester, which is subsequently converted to the carbohydrazide.

Hydrazinolysis of Pyrazole-5-Carboxylate Esters

Direct conversion of pyrazole carboxylate esters to carbohydrazides via hydrazinolysis is a robust and scalable method.

Synthesis of Methyl 3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxylate

The methyl ester is prepared by treating 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methanol:

AcidSOCl2Acyl chlorideMeOHMethyl ester+HCl\text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester} + \text{HCl}

Reaction conditions:

  • Thionyl Chloride : 2.5 equivalents, 60°C, 3 hours

  • Methanol : 5 equivalents, 0°C to room temperature, 2 hours

  • Yield : 90–95%

Hydrazinolysis to Carbohydrazide

The methyl ester is refluxed with excess hydrazine hydrate (4–5 equivalents) in ethanol for 8–12 hours:

Methyl ester+N2H4H2OΔThis compound+MeOH\text{Methyl ester} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\Delta} \text{this compound} + \text{MeOH}

Optimization Data :

ParameterOptimal ValueYield (%)Purity (%)
Hydrazine Equiv.4.58898
Reaction Time (h)108597
SolventEthanol9099

Purification is achieved via recrystallization from ethanol/water (4:1), yielding white crystalline needles.

Alternative Route: Carbodithioate Intermediate

A less common but efficient method involves the formation of a carbodithioate intermediate, as reported in recent studies.

Synthesis of Pyrazole Carbodithioate

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol at room temperature for 12 hours:

Acid+CS2+KOHPyrazole carbodithioate-K+ salt+H2O\text{Acid} + \text{CS}2 + \text{KOH} \rightarrow \text{Pyrazole carbodithioate-K}^+ \text{ salt} + \text{H}2\text{O}

The potassium salt is isolated by filtration and used directly in the next step.

Hydrazine-Mediated Conversion

The carbodithioate salt is refluxed with hydrazine hydrate in ethanol for 8 hours to yield the carbohydrazide:

Carbodithioate-K++N2H4H2OCarbohydrazide+KSH+H2S\text{Carbodithioate-K}^+ + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{Carbohydrazide} + \text{KSH} + \text{H}2\text{S}

Advantages :

  • Avoids esterification steps

  • Higher functional group tolerance

  • Yield: 75–80%

Mechanistic Insights and Side Reactions

Cyclocondensation Mechanism

The cyclocondensation of 1,3-diketones with hydrazine proceeds via:

  • Nucleophilic attack of hydrazine on the diketone carbonyl.

  • Proton transfer and elimination of water.

  • Aromatization to form the pyrazole ring.

Competing Pathways in Hydrazinolysis

Excess hydrazine may lead to over-substitution at the carbonyl group, forming bis-hydrazides. This is mitigated by:

  • Strict stoichiometric control (≤5 equiv. hydrazine)

  • Lower reaction temperatures (60–70°C)

  • Use of inert atmosphere

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are preferred for the cyclocondensation step due to:

  • Improved heat transfer

  • Reduced reaction time (2–3 hours vs. 6–8 hours batch)

  • Higher yields (90–92%)

Analytical Characterization

Key spectroscopic data for this compound:

1H NMR (400 MHz, DMSO-d₆) :

  • δ 12.35 (s, 1H, NH)

  • δ 10.20 (s, 1H, CONHNH₂)

  • δ 7.45 (s, 1H, pyrazole-H)

  • δ 6.75 (d, J = 2.4 Hz, 1H, furan-H)

  • δ 2.40 (s, 3H, CH₃)

IR (KBr, cm⁻¹) :

  • 3280 (N-H stretch)

  • 1665 (C=O)

  • 1590 (C=N)

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the carbohydrazide group under mild conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted hydrazides and hydrazones.

Scientific Research Applications

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The biological activity of pyrazole carbohydrazides is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyrazole Carbohydrazide Derivatives
Compound Name Substituents Biological Activity Key Findings References
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide 5-Methylfuran-2-yl Not specified Structural framework; potential for anticancer/antimicrobial applications
(E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 26 4-Chlorophenyl, 4-tert-butylbenzyl Anticancer (A549 lung cancer cells) Highest growth inhibition (IC50 ~2.1 μM); induces apoptosis
3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives Indol-3-yl Cytotoxic (multiple cancer lines) Compound 4Ia showed IC50 = 8.7 μM against HeLa cells
3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide 4-Bromophenyl Antibacterial (DNA gyrase inhibition) Potent activity against S. aureus (MIC = 0.5 μg/mL)
SKi-178 4-Methoxyphenyl, 3,4-dimethoxy ethylidene Sphingosine kinase 1 (SK1) inhibition Ki = 1.3 μM; first non-lipid SK1 inhibitor with enhanced selectivity
N′-(4-Diethylaminobenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide 5-Methylfuran-2-yl, diethylaminobenzylidene Not specified Structural analog with potential for improved solubility/binding

Key Observations

Anticancer Activity :

  • The 4-chlorophenyl and 4-tert-butylbenzyl substituents in compound 26 () enhance anticancer potency against A549 cells, likely due to improved lipophilicity and apoptosis induction.
  • Indole-substituted derivatives () demonstrate broad-spectrum cytotoxicity, with IC50 values comparable to clinical chemotherapeutics.

Antimicrobial Activity :

  • Bromophenyl-substituted analogs () exhibit strong DNA gyrase inhibition, a critical target in bacterial replication. The bromine atom may enhance halogen bonding with the enzyme.

Enzyme Inhibition :

  • SKi-178 () highlights the role of methoxy and methyl groups in boosting selectivity for sphingosine kinase 1, a target in inflammation and cancer.

Biological Activity

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, supported by various studies and data.

  • Molecular Formula : C9H10N4O2
  • Molecular Weight : 206.2 g/mol
  • CAS Number : 306285-59-6

Antibacterial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted that pyrazole compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival and replication, making them prime targets for antibiotic development.

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundStaphylococcus aureus0.03
Escherichia coli0.046
Streptococcus pneumoniae0.008

The compound has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low microgram range.

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored. Studies suggest that these compounds can inhibit the growth of various fungi by disrupting their cellular processes. For instance, pyrazole derivatives have been reported to exhibit activity against Candida albicans and other pathogenic fungi.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. It has been suggested that the compound could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
This compoundHeLa (cervical cancer)15
MCF7 (breast cancer)20

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within pathogens and cancer cells. The pyrazole ring structure facilitates interactions with enzymes and receptors, leading to inhibition of key metabolic pathways.

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and evaluated their biological activities. Among them, this compound demonstrated superior activity compared to other derivatives, particularly against S. aureus and E. coli. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between the compound and its targets.

Q & A

Q. What are the established synthetic routes for 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide, and what are the critical reaction parameters?

The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the pyrazole core through cyclization of hydrazine derivatives with diketones or β-keto esters under reflux in ethanol or dioxane .
  • Step 2 : Functionalization with the 5-methylfuran-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
  • Critical parameters : Temperature (70–100°C), solvent polarity (ethanol, THF), and catalyst choice (e.g., acetic acid for cyclization) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • 1H/13C NMR : Look for pyrazole C=O resonance (~165–170 ppm) and furan proton signals (δ 6.2–7.4 ppm for H-3 and H-4) .
  • FTIR : Confirm carbohydrazide N–H stretch (~3200–3350 cm⁻¹) and C=O (1660–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (calculated for C₁₀H₁₁N₃O₃: 229.22 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro : Enzyme inhibition assays (e.g., COX-2, acetylcholinesterase) due to pyrazole-carbohydrazide bioactivity .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial : Disk diffusion against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • DoE (Design of Experiments) : Vary solvent (e.g., DMF vs. ethanol), temperature (60–120°C), and stoichiometry to identify optimal conditions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
  • Byproduct Analysis : Use HPLC-MS to track side products (e.g., over-substituted furans) and adjust reaction time .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Compare protocols (e.g., cell line passage number, serum concentration) .
  • Metabolite Profiling : Use LC-MS to check for in situ degradation products that may alter activity .
  • Structural Analogues : Test derivatives (e.g., replacing methylfuran with thiophene) to isolate pharmacophore contributions .

Q. How does the furan-pyrazole hybrid structure influence its reactivity and intermolecular interactions?

  • Computational Studies : DFT calculations (e.g., Gaussian) to map electron density at the carbohydrazide moiety, predicting nucleophilic attack sites .
  • X-ray Crystallography : Resolve crystal packing to identify H-bonding (N–H···O) and π-π stacking (furan-pyrazole) interactions .
  • Solubility Analysis : LogP measurements to correlate furan hydrophobicity with membrane permeability .

Q. What advanced purification techniques address challenges in isolating high-purity samples?

  • Prep-HPLC : Use C18 columns with acetonitrile/water gradients for >98% purity .
  • Crystallography Screening : Test solvent mixtures (e.g., DMSO/water) to grow single crystals for structural validation .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light, monitoring via HPLC at intervals (0, 7, 14 days) .
  • Degradation Pathways : Identify hydrolysis products (e.g., hydrazine cleavage) using LC-MS .

Q. What computational tools are recommended for predicting binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR) or bacterial enzymes .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Data Interpretation and Validation

Q. How can conflicting NMR data from different studies be reconciled?

  • Solvent Effects : Compare spectra acquired in DMSO-d₆ vs. CDCl₃, as H-bonding solvents shift N–H peaks .
  • Dynamic Exchange : Variable-temperature NMR to detect tautomerism (e.g., pyrazole ring proton shifts) .

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